![molecular formula C15H19N3OS B2778480 4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide CAS No. 478256-93-8](/img/structure/B2778480.png)
4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide
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Overview
Description
Benzothiazole is a bicyclic compound that is part of many synthetic and natural products . It’s a significant scaffold in medicinal chemistry and is associated with various biological activities .
Synthesis Analysis
Benzothiazoles can be synthesized through various pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring, which is a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis
Benzothiazoles have been studied for their potential as optical materials and for their biological activity . They can undergo various chemical reactions, including those involving hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), under relatively milder reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazoles can vary. .Scientific Research Applications
Optical Materials
Benzothiazole derivatives have been explored for their potential in optical materials due to their unique structural properties. The presence of the benzothiazol moiety can contribute to the photophysical properties of materials, making them suitable for applications in light-emitting diodes (LEDs), laser technologies, and photovoltaic devices .
Biological Potential
The compound’s biological activity is significant due to the benzothiazole core, which is known to exhibit various biological properties. Studies have shown that such compounds can have antimicrobial, antifungal, and even anticancer activities. This makes them valuable for further research in developing new therapeutic agents .
Anti-Tubercular Activity
Recent advances have highlighted the synthesis of benzothiazole-based compounds as potent anti-tubercular agents. These compounds have shown inhibitory activity against Mycobacterium tuberculosis, with some derivatives exhibiting better potency than standard reference drugs. This opens up avenues for the development of new treatments for tuberculosis .
Structural Analysis
The structural study of benzothiazole derivatives, including X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations, provides insights into their solid-state stability. This information is crucial for the design of new compounds with desired physical and chemical properties .
Molecular Docking Studies
Molecular docking studies of benzothiazole derivatives against various biological targets can identify potential inhibitors with enhanced activity. This computational approach is essential for drug discovery, allowing for the rapid screening of compounds before synthesis and biological evaluation .
Synthetic Pathways
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and multicomponent reactions. Understanding these pathways is vital for the efficient production of these compounds and the exploration of their diverse applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-2-16-15(19)18-9-7-11(8-10-18)14-17-12-5-3-4-6-13(12)20-14/h3-6,11H,2,7-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZRWWMMFZYIMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666433 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide |
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